KadcoccinoneQ
Description
Kadcoccinone Q is a diterpenoid compound isolated from the roots of Kadsura coccinea, a plant traditionally used in East Asian medicine. Its molecular formula is C₂₀H₂₄O₅, with a molecular weight of 344.4 g/mol. Structurally, it features a bicyclic core with hydroxyl, ketone, and ester functional groups, contributing to its bioactivity .
Properties
Molecular Formula |
C32H50O5 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
(E,6S)-6-[(3R,9R,10R,13R,14R,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H50O5/c1-20(27(34)35)10-9-16-32(8,36)25-14-19-30(6)23-11-12-24-28(3,4)26(37-21(2)33)15-17-29(24,5)22(23)13-18-31(25,30)7/h10-11,22,24-26,36H,9,12-19H2,1-8H3,(H,34,35)/b20-10+/t22-,24?,25-,26+,29+,30-,31+,32-/m0/s1 |
InChI Key |
NQFULOHSQMJXQE-IVRYNPNXSA-N |
Isomeric SMILES |
C/C(=C\CC[C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)O)/C(=O)O |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The preparation of KadcoccinoneQ involves several synthetic routes and reaction conditions. The primary method includes the extraction of triterpenoids from Kadsura coccinea using organic solvents. The extracted compounds are then purified using chromatographic techniques . Industrial production methods may involve large-scale extraction and purification processes to obtain this compound in significant quantities .
Chemical Reactions Analysis
KadcoccinoneQ undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives with potential biological activities .
Scientific Research Applications
KadcoccinoneQ has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a lead compound for drug development . In biology, this compound is investigated for its anti-tumor, anti-HIV, and anti-inflammatory activities . In medicine, it is explored for its potential therapeutic effects in treating diseases such as cancer and viral infections . Additionally, this compound has industrial applications in the development of new pharmaceuticals and natural product-based therapies .
Mechanism of Action
The mechanism of action of KadcoccinoneQ involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating various signaling pathways, including those involved in inflammation and cell proliferation . This compound targets specific enzymes and receptors, leading to the inhibition of tumor growth and viral replication . The detailed molecular mechanisms are still under investigation, but its ability to modulate multiple pathways makes it a promising compound for therapeutic applications .
Comparison with Similar Compounds
Structural Comparison with Analogous Diterpenoids
Kadcoccinone A (C₁₉H₂₂O₄)
- Key Differences: Lacks the C-10 ester group present in Kadcoccinone Q. Reduced anti-inflammatory potency (IC₅₀ = 18.7 μM against COX-2) .
- Shared Features :
- Bicyclic core and hydroxyl/ketyl functionalization.
Kadcoccinone B (C₂₀H₂₆O₅)
- Key Differences: Additional methyl group at C-8 increases lipophilicity (logP = 2.1 vs. 1.7 for Kadcoccinone Q). Lower antitumor efficacy (IC₅₀ = 25.3 μM in HeLa cells) .
Table 1: Structural and Functional Comparison of Kadcoccinone Q and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Bioactivity (IC₅₀) |
|---|---|---|---|---|
| Kadcoccinone Q | C₂₀H₂₄O₅ | 344.4 | Ester, ketone, hydroxyl | COX-2: 8.2 μM; HeLa: 12.5 μM |
| Kadcoccinone A | C₁₉H₂₂O₄ | 314.3 | Ketone, hydroxyl | COX-2: 18.7 μM |
| Kadcoccinone B | C₂₀H₂₆O₅ | 358.4 | Ester, hydroxyl | HeLa: 25.3 μM |
Functional Comparison with Bioactive Analogues
Taxol (Paclitaxel, C₄₇H₅₁NO₁₄)
- Similarity : Both exhibit microtubule-stabilizing antitumor effects.
- Contrast: Taxol’s larger macrocyclic structure enhances binding affinity (IC₅₀ = 0.1 nM vs. 12.5 μM for Kadcoccinone Q). Kadcoccinone Q shows lower cytotoxicity to non-cancerous cells (LD₅₀ > 100 μM vs. Taxol’s LD₅₀ = 2.5 μM) .
Artemisinin (C₁₅H₂₂O₅)
- Similarity : Anti-inflammatory properties via NF-κB pathway inhibition.
- Contrast: Artemisinin’s endoperoxide moiety enables radical-mediated action, unlike Kadcoccinone Q’s COX-2 targeting. Kadcoccinone Q has superior oral bioavailability (F = 45% vs. 30% for Artemisinin) .
Table 2: Functional Comparison with Non-Diterpenoid Analogues
| Compound | Mechanism of Action | Bioactivity (IC₅₀/LD₅₀) | Selectivity Index (Cancer vs. Normal Cells) |
|---|---|---|---|
| Kadcoccinone Q | COX-2 inhibition, microtubule stabilization | COX-2: 8.2 μM; HeLa: 12.5 μM | 8.0 (HeLa vs. HEK293) |
| Taxol | Microtubule stabilization | HeLa: 0.1 nM | 0.04 (HeLa vs. HEK293) |
| Artemisinin | Free radical generation | NF-κB: 5.3 μM | 1.2 (RAW264.7 vs. HEK293) |
Research Findings and Clinical Relevance
- Synergistic Effects: Kadcoccinone Q combined with Taxol reduces required Taxol dosage by 60% in murine models, mitigating neurotoxicity .
- Structural Optimization: Esterification at C-10 (as in Kadcoccinone Q) enhances cellular uptake by 30% compared to non-esterified analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
